BenchChemオンラインストアへようこそ!

Rasagiline Sulfate

Parkinson's disease MAO-B inhibitor clinical efficacy

Choose Rasagiline Sulfate for unambiguous neurodegeneration research. Its neuroprotective metabolite 1-R-aminoindan—unlike selegiline's toxic L-methamphetamine—eliminates confounding variables in oxidative stress, ischemia, and proteasomal dysfunction models. With 3–15× greater MAO-B potency (human IC50 15.4 nM) and zero TAAR1 agonism, it achieves cleaner target engagement at lower concentrations. Clinical data confirm 24% lower levodopa escalation, indicating disease-modifying potential. The essential tool for isolating MAO-B inhibition without dopaminergic modulation.

Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.3
Cat. No. B1162825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline Sulfate
Synonyms(R)-(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)sulfamic Acid
Molecular FormulaC₁₂H₁₃NO₃S
Molecular Weight251.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline Sulfate Procurement Guide: Second-Generation MAO-B Inhibitor Specification and Key Differentiation Data


Rasagiline (as the mesylate or sulfate salt) is an irreversible, selective monoamine oxidase type B (MAO-B) inhibitor approved for the symptomatic treatment of Parkinson's disease (PD) as both monotherapy and adjunctive therapy to levodopa [1]. It belongs to the propargylamine chemical class and is considered a second-generation MAO-B inhibitor, distinct from first-generation agents like selegiline by virtue of its major metabolic pathway (1-R-aminoindan) and the absence of amphetamine-derived metabolites [2]. Its clinical use is established at a once-daily oral dose of 1 mg, with a half-life of approximately 1.5–3.5 hours and an oral bioavailability of around 35% [3].

Rasagiline vs. Selegiline: Why Scientific and Industrial Procurement Cannot Rely on MAO-B Inhibitor Class Interchangeability


Direct substitution of MAO-B inhibitors within the same therapeutic class is scientifically unsupported due to critical, quantifiable differences in their pharmacology and toxicology. While both rasagiline and selegiline are irreversible MAO-B inhibitors, their distinct metabolic fates create divergent clinical and safety profiles. Selegiline is hepatically metabolized to L-methamphetamine and L-amphetamine, which possess sympathomimetic activity and have been associated with adverse cardiovascular effects and neurotoxicity [1]. In contrast, rasagiline's primary metabolite, 1-R-aminoindan, lacks these properties and has demonstrated neuroprotective, rather than neurotoxic, activity in preclinical models [2]. Furthermore, in vivo potency for MAO-B inhibition differs substantially, with rasagiline exhibiting 3- to 15-fold greater potency than selegiline, a factor that directly impacts dosing and therapeutic effect [3]. These fundamental distinctions in metabolic outcome and target engagement potency preclude any assumption of therapeutic equivalence and necessitate a rigorous, evidence-based selection process.

Quantitative Differentiation Guide: Rasagiline Sulfate vs. Selegiline and Safinamide in Parkinson's Disease Research


Superior Symptomatic Efficacy: Rasagiline Outperforms Selegiline in Indirect Meta-Analysis of UPDRS Total Scores

An indirect meta-analysis of randomized, placebo-controlled trials (RCTs) compared the clinical efficacy of rasagiline and selegiline in Parkinson's disease. The analysis, using a fixed-effects model, found a statistically significant advantage for rasagiline over selegiline in the primary endpoint, the Unified Parkinson's Disease Rating Scale (UPDRS) total score. In the monotherapy setting, the difference was significant (p = 0.048), with sensitivity analysis further strengthening this finding (p = 0.023). In pooled analyses of both monotherapy and adjunctive therapy, the advantage for rasagiline remained significant (p = 0.043) [1].

Parkinson's disease MAO-B inhibitor clinical efficacy meta-analysis UPDRS

Real-World Levodopa-Sparing Effect: Rasagiline Demonstrates Numerical Advantage in Reducing Dopaminergic Therapy Escalation

A 3-year, real-world, head-to-head retrospective case-control study compared the long-term efficacy of selegiline (n=85) and rasagiline (n=85) as adjuncts to levodopa. While both drugs showed comparable efficacy in controlling motor symptoms, a key quantitative difference emerged in the required levodopa dose escalation. After 37 months of follow-up, the mean increase in levodopa daily dose was 136 mg/day for the selegiline group and 107 mg/day for the rasagiline group, representing a 21.3% lower increase in levodopa requirement for patients on rasagiline [1]. The adjusted levodopa equivalent daily dose (LEDD) increase was 153 mg/day for selegiline versus 116 mg/day for rasagiline, a 24.2% difference [1].

Parkinson's disease MAO-B inhibitor levodopa-sparing real-world evidence adjunctive therapy

Enhanced In Vitro MAO-B Inhibition Potency: Rasagiline IC50 is 57% Lower than Selegiline

A direct comparison of MAO-B inhibitory activity in standardized in vitro assays demonstrates that rasagiline possesses superior potency relative to selegiline. According to a recent comprehensive analysis, the half-maximal inhibitory concentration (IC50) for human MAO-B is 15.4 nM for rasagiline, compared to 36.0 nM for selegiline [1]. This represents a 2.34-fold increase in potency (or a 57% lower concentration required for 50% inhibition). This quantitative difference is consistent with earlier findings from rat brain and liver tissue, where rasagiline was shown to be 3- to 15-times more potent than selegiline in vivo [2].

MAO-B inhibition IC50 structure-activity relationship enzyme assay potency

Divergent Metabolite Neurotoxicity: Rasagiline's Aminoindan Confers a Neuroprotective Advantage Over Selegiline's Methamphetamine

A comparative in vitro study using oxygen-glucose deprivation (OGD) in nerve growth factor (NGF)-differentiated PC12 cells, a model of ischemia-induced neuronal death, revealed a stark contrast in the effects of the drugs' major metabolites. While both parent compounds reduced cell death (rasagiline by 45-55%, selegiline by 30%), their metabolites acted oppositely. L-methamphetamine, the major metabolite of selegiline, enhanced OGD-induced cell death by 70%. In contrast, 1-R-aminoindan, the major metabolite of rasagiline, did not enhance cell death and was shown to be neuroprotective in separate assays [1]. This indicates that the therapeutic benefit of selegiline may be partially counteracted by its own metabolite.

neuroprotection metabolism in vitro model Parkinson's disease drug safety

Mechanistic Differentiation at TAAR1: Rasagiline Lacks Selegiline's Dopaminergic Enhancer Activity

Recent research has uncovered a fundamental difference in the mechanism of action between selegiline and rasagiline beyond MAO-B inhibition. In rat striatal slices, selegiline (10^-10 to 10^-9 mol/L) significantly stimulated electrically evoked [3H]dopamine release, an effect attributed to agonism at the Trace Amine-Associated Receptor 1 (TAAR1). This property classifies selegiline as a "dopaminergic activity enhancer." In stark contrast, rasagiline, tested across a wide concentration range (10^-13 to 10^-5 mol/L), did not alter either resting or electrically stimulated dopamine release. Furthermore, rasagiline was shown to antagonize this enhancer effect of selegiline [1].

TAAR1 dopamine release mechanism of action neurochemistry receptor pharmacology

Recommended Applications for Rasagiline Sulfate Based on Evidence-Based Differentiation


Preclinical Neuroprotection Studies Requiring a Metabolically 'Clean' MAO-B Inhibitor

Rasagiline is the preferred tool compound for studies modeling neurodegeneration where the goal is to isolate the effects of MAO-B inhibition and propargylamine-associated neuroprotection without the confounding neurotoxicity of an active metabolite. The quantitative finding that the major metabolite of selegiline, L-methamphetamine, enhances cell death by 70% in an OGD model, whereas rasagiline's metabolite, 1-R-aminoindan, does not, makes rasagiline essential for obtaining unambiguous results in cellular models of ischemia, oxidative stress, or proteasomal dysfunction [1].

Long-Term Disease-Modification Studies and Clinical Trial Design in Parkinson's Disease

For clinical studies or meta-analyses focused on long-term outcomes and potential disease modification, the evidence supports selecting rasagiline over selegiline. The 3-year head-to-head study provides real-world data showing a 24% lower requirement for escalating levodopa therapy in the rasagiline cohort, a key indicator of a slower rate of disease progression or better long-term motor control [2]. This is further supported by preclinical data showing rasagiline's unique neurorestorative capabilities in the lactacystin model, which selegiline lacked [3]. These data make rasagiline a more compelling candidate for trials investigating neurorestoration or levodopa-sparing strategies.

In Vitro Assays for High-Potency MAO-B Inhibition

In any biochemical or cell-based assay where maximal MAO-B inhibition is required at the lowest possible drug concentration, rasagiline is the superior choice. Its IC50 value of 15.4 nM is over twice as potent as that of selegiline (36.0 nM) in human enzyme assays [4]. This higher potency allows for a lower working concentration, which can be a critical advantage in minimizing potential off-target effects and solvent-related artifacts in sensitive in vitro systems.

Pharmacological Dissection of TAAR1-Mediated Dopaminergic Signaling

Researchers investigating the role of Trace Amine-Associated Receptor 1 (TAAR1) in the striatum must be aware of the profound mechanistic difference between these two MAO-B inhibitors. Selegiline acts as a dopaminergic enhancer via TAAR1 agonism, whereas rasagiline is devoid of this activity and can antagonize selegiline's effect [5]. Therefore, rasagiline is the appropriate negative control and the compound of choice for studies where the experimental aim is to inhibit MAO-B without modulating TAAR1 activity or tonic dopamine release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasagiline Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.